
5-Isopropoxypyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an isopropoxy group attached to the pyridine ring and a sulfonyl chloride group at the 2-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 5-isopropoxypyridine. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropoxypyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl chloride group can be reduced to form sulfides.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Sulfonamides, sulfonate esters, and sulfonic esters
Applications De Recherche Scientifique
5-Isopropoxypyridine-2-sulfonyl chloride has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Isopropoxypyridine-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
5-Isopropoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Methoxypyridine-2-sulfonyl chloride
3-Isopropoxypyridine-2-sulfonyl chloride
2-Isopropoxypyridine-3-sulfonyl chloride
These compounds share similar structural features but differ in the position of the isopropoxy group on the pyridine ring. The uniqueness of this compound lies in its specific reactivity and applications in scientific research.
Propriétés
Formule moléculaire |
C8H10ClNO3S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
5-propan-2-yloxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3 |
Clé InChI |
REYKXDAPRKRGIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CN=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


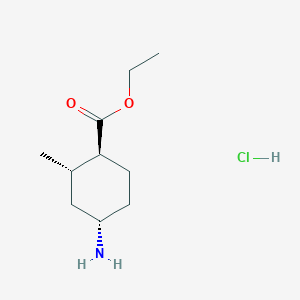
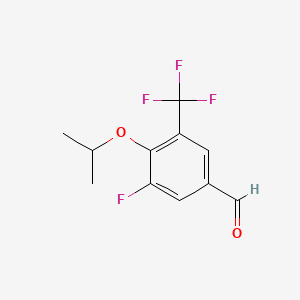
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
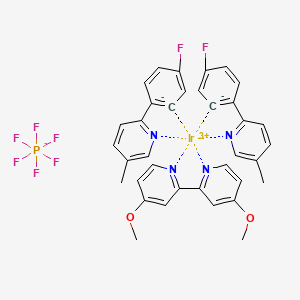
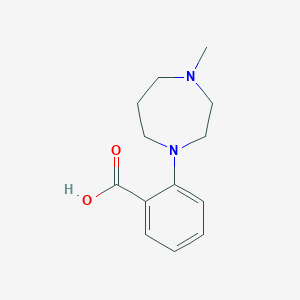
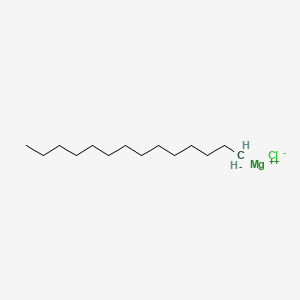
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
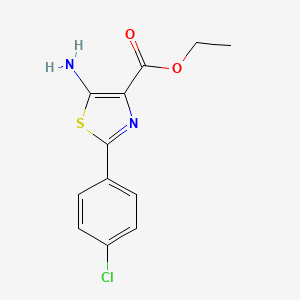
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)


![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
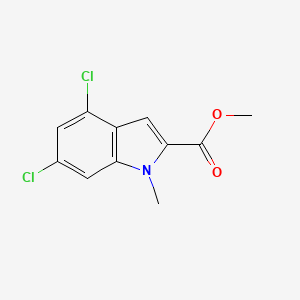
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
